

Dapansutrile (OLT1177) Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NPD10084

Cat. No.: B2864983

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages and administration protocols for the selective NLRP3 inflammasome inhibitor, Dapansutrile (also known as OLT1177), in various preclinical animal models. The information is intended to guide researchers in designing and conducting their own in vivo studies.

Summary of In Vivo Dosages

Dapansutrile has been investigated across a range of animal models for various inflammatory and neurodegenerative diseases. The dosages and routes of administration vary depending on the specific disease model and desired therapeutic outcome. The following tables summarize the quantitative data from key preclinical studies.

Table 1: Dapansutrile Dosage in Mouse Models of Cardiovascular and Neurological Diseases

Animal Model	Disease Model	Dosage	Administration Route	Frequency & Duration	Key Findings
Mice (ICR, CD1)	Acute Myocardial Infarction (AMI)	6, 60, and 600 mg/kg	Intraperitoneal (i.p.)	Single dose	Dose-dependent reduction in infarct size and preservation of left ventricular systolic function. [1] [2]
Mice	Myocardial Ischemia-Reperfusion Injury	60 mg/kg	Intraperitoneal (i.p.)	Single dose, administered 60, 120, or 180 minutes after reperfusion	Reduced infarct size when given within 60 minutes of reperfusion. [2]
Mice	Experimental Autoimmune Encephalomyelitis (EAE)	3.75 g/kg in feed	Oral (p.o.)	Daily for 22 days	Ameliorated neurological decline and reduced pro-inflammatory cytokines in the spinal cord. [1]
Mice	Experimental Autoimmune Encephalomyelitis (EAE)	200 mg/kg (single daily) or 60 mg/kg (twice daily)	Intraperitoneal (i.p.)	Daily	Twice-daily dosing ameliorated functional deficits and demyelination. [3]

Mice	Parkinson's Disease (MPTP model)	200 mg/kg	Intraperitoneal (i.p.)	Single dose, 1 hour prior to MPTP	Protected against motor deficits and dopaminergic cell loss.[4]
APP/PS1 Mice	Alzheimer's Disease	3.75 g/kg and 7.5 g/kg in feed	Oral (p.o.)	Chronic	High dose (7.5 g/kg) rescued cognitive impairment and normalized metabolic markers.[5]

Table 2: Dapansutrole Dosage in Mouse Models of Inflammatory and Metabolic Diseases

Animal Model	Disease Model	Dosage	Administration Route	Frequency & Duration	Key Findings
Mice (C57Bl/6)	Interstitial Cystitis	100 mg/kg	Oral (p.o.)	Daily during induction	Reduced bladder inflammation and infiltration of immune cells. [4]
Mice	Gouty Arthritis (monosodium urate injection)	600 mg/kg	Intraperitoneal (i.p.)	Prophylactically or 1 hour post-injection	Reduced joint inflammation and inflammatory cell infiltration.[4] [6]
db/db and HFD+STZ Mice	Diabetes	Not specified	Not specified	8 weeks	Improved glucose and lipid metabolism, reduced hepatic lipid accumulation. [7]
Mice	Dextran Sulfate Sodium (DSS)-induced Colitis	Not specified	Intraperitoneal (i.p.)	Daily	Shown greater efficacy during the acute inflammatory phase.[8]
Mice	LPS-induced Systemic Inflammation	Not specified	Not specified	Not specified	Reduced peritoneal fluid myeloperoxidase

ase, CXCL1,
and IL-6
levels.[9]

Experimental Protocols

Protocol 1: Intraperitoneal Administration for Acute Myocardial Infarction Model

1. Dapansutrine Preparation:

- Dapansutrine (OLT1177) can be obtained from MedchemExpress or other chemical suppliers.
- For intraperitoneal (i.p.) injection, Dapansutrine can be dissolved in a vehicle such as sterile saline or a solution of DMSO and saline. It is crucial to ensure the final concentration of DMSO is non-toxic to the animals. A final DMSO concentration of less than 5% is generally recommended.
- Prepare fresh solutions on the day of the experiment.

2. Animal Model:

- Male ICR (CD1) mice are a suitable model for acute myocardial infarction studies.[1]
- Induce myocardial ischemia-reperfusion injury through transient ligation of the left coronary artery.[2]

3. Dosing and Administration:

- Administer Dapansutrine via i.p. injection at the time of reperfusion.[2]
- Dose-ranging studies can be performed using 6, 60, and 600 mg/kg to determine the optimal therapeutic dose.[1][2]
- A single administration is typically sufficient for acute studies.

4. Outcome Measures:

- Measure infarct size at 24 hours post-reperfusion.
- Assess cardiac function using echocardiography at 24 hours and 7 days post-injury.[\[1\]](#)[\[2\]](#)
- Analyze caspase-1 activity in heart tissue to confirm NLRP3 inflammasome inhibition.[\[1\]](#)

Protocol 2: Oral Administration for Experimental Autoimmune Encephalomyelitis (EAE) Model

1. Dapansutrile Preparation:

- For oral administration, Dapansutrile can be incorporated into the animal chow.
- Calculate the required amount of Dapansutrile to achieve the target dose (e.g., 3.75 g/kg of feed) based on the average daily food consumption of the mice.[\[1\]](#)
- Ensure homogenous mixing of the drug within the feed pellets.

2. Animal Model:

- Induce EAE in mice according to standard protocols (e.g., immunization with MOG35-55 peptide in Complete Freund's Adjuvant).

3. Dosing and Administration:

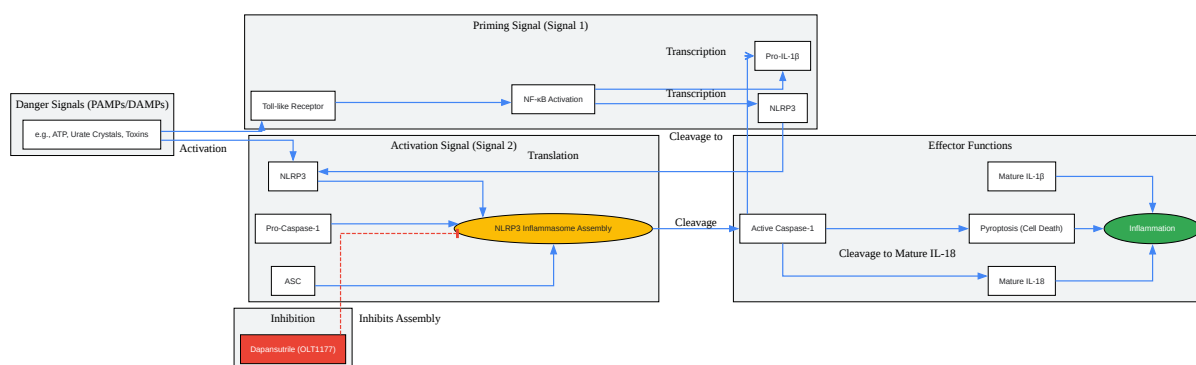
- Provide the Dapansutrile-enriched diet to the mice prophylactically, starting from the day of immunization, and continue for the duration of the experiment (e.g., 22 days).[\[1\]](#)
- Alternatively, therapeutic administration can be initiated at the onset of clinical signs.[\[10\]](#)

4. Outcome Measures:

- Monitor and score the clinical signs of EAE daily.
- At the end of the study, collect spinal cord tissue for histological analysis of demyelination and immune cell infiltration (e.g., CD4+ T cells, macrophages).[\[3\]](#)

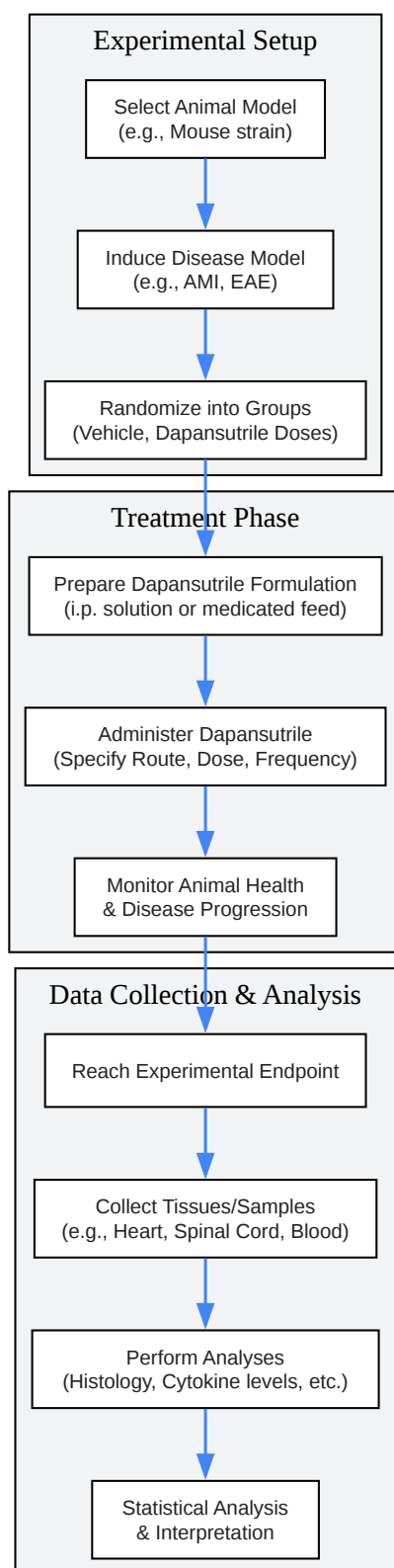
- Measure the protein levels of pro-inflammatory cytokines (e.g., IL-1 β , IL-18, TNF- α , IL-6) in the spinal cord homogenates.[1][10]

Signaling Pathway and Experimental Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: Dapansutrile inhibits the NLRP3 inflammasome assembly, a key step in inflammatory signaling.



[Click to download full resolution via product page](#)

Caption: A typical workflow for in vivo testing of Dapansutrile in animal models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The NLRP3 Inflammasome Inhibitor, OLT1177 (Dapansutrile), Reduces Infarct Size and Preserves Contractile Function After Ischemia Reperfusion Injury in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. The NLRP3 inflammasome inhibitor OLT1177 rescues cognitive impairment in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. OLT1177, a β -sulfonyl nitrile compound, safe in humans, inhibits the NLRP3 inflammasome and reverses the metabolic cost of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dapansutrile (OLT1177) Application Notes and Protocols for In Vivo Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2864983#dapansutrile-dosage-for-in-vivo-animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com